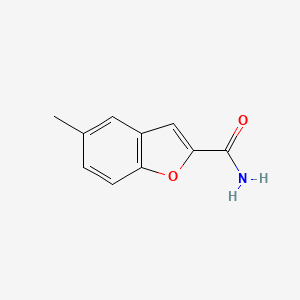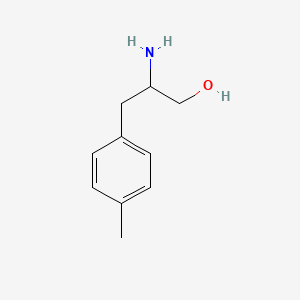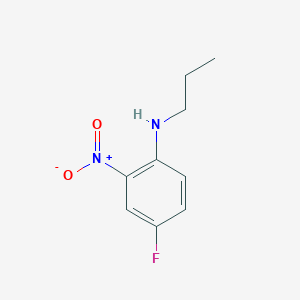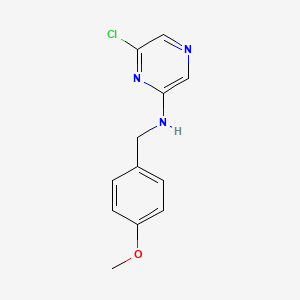
2'-Iodo-6'-methoxyacetophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, acetophenone and its derivatives have been used as starting materials in the synthesis of various heterocyclic compounds . Another study mentioned the bromination of 2’-hydroxy-6’-methoxyacetophenone, which resulted in 2’-hydroxy-3’-iodo-6’-methoxyacetophenone .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of bromine with 2-hydroxy-acetophenone in chloroform resulted in a brominated product . Another study discussed the laccase-catalyzed synthesis of iodinated phenolic compounds .Applications De Recherche Scientifique
Structural and Spectroscopic Studies
2'-Iodo-6'-methoxyacetophenone and its derivatives have been a subject of structural and spectroscopic studies. For instance, 2-hydroxy-4-methoxyacetophenone was analyzed using density functional theory (DFT) to determine its stable geometry, vibrational frequencies, and NMR isotropic chemical shifts. The study provided valuable insights into the effects of substituents on benzene ring vibrational frequencies and offered detailed information on the compound's molecular orbitals, electron density, electrostatic potential, and various reactivity and selectivity descriptors (Arjunan et al., 2014).
Photosensitizing Properties
The compound's derivatives exhibit photosensitizing properties, making them suitable for scientific applications involving triplet states in thymine samples. 2'-Methoxyacetophenone (2-M), in particular, shows efficient intersystem crossing from the fluorescent singlet state to the triplet state, with strong absorption in the UV-A range. It can photosensitize the triplet state of a thymidine dinucleotide, indicating its potential in time-resolved experiments on the triplet-sensitizing process (Liu et al., 2015).
Antialgal Activity
Derivatives of this compound have been synthesized and tested for their antialgal activity. These synthetic compounds, mimics of natural compounds in Juncus effusus, showed strong inhibition of algal growth at specific concentrations, indicating their potential use in controlling harmful algal blooms or studying algal biology (DellaGreca et al., 2001).
Supramolecular Chemistry
In the realm of supramolecular chemistry, hydroxymethoxyacetophenone derivatives were studied for their interactions with β-cyclodextrin. The association constants of these interactions were measured using various methods, including 1H NMR and isothermal titration calorimetry. The findings contributed to understanding the structural preferences and binding affinities in host-guest complexes, which is crucial for the design of molecular recognition systems (Fielding et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(2-iodo-6-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQMEJMWEADOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297776 | |
| Record name | 1-(2-Iodo-6-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380225-69-4 | |
| Record name | 1-(2-Iodo-6-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380225-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Iodo-6-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















